bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride
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Overview
Description
Bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride: is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The specific synthesis of this compound may involve additional steps to introduce the chloro and methyl groups at the appropriate positions on the indole ring.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve solvents like methanol or dichloromethane and may require heating or refluxing .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at different positions on the indole ring .
Scientific Research Applications
Bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, some indole derivatives are known to inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact mechanism may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride include other indole derivatives such as:
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-1-methyl-1H-indol-3-yl)acetamide
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives .
Uniqueness
What sets this compound apart is its specific substitution pattern on the indole ring, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C22H24Cl3N3 |
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Molecular Weight |
436.8 g/mol |
IUPAC Name |
2-(6-chloro-1-methylindol-3-yl)-N-[2-(6-chloro-1-methylindol-3-yl)ethyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C22H23Cl2N3.ClH/c1-26-13-15(19-5-3-17(23)11-21(19)26)7-9-25-10-8-16-14-27(2)22-12-18(24)4-6-20(16)22;/h3-6,11-14,25H,7-10H2,1-2H3;1H |
InChI Key |
SMZGXTVRMYECRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Cl)CCNCCC3=CN(C4=C3C=CC(=C4)Cl)C.Cl |
Origin of Product |
United States |
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